2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid
Description
Properties
IUPAC Name |
2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQUEZGLCGLNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681042 | |
| Record name | {2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135285-81-3 | |
| Record name | {2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Ester Hydrolysis Route
The most widely documented method involves hydrolyzing {2-[(N-acetyl-sulfanilyl)-amino]-thiazol-4-yl}-acetic acid ethyl ester under alkaline conditions. Zhang et al. (2006) achieved a yield of 0.1654 g by refluxing the precursor with sodium hydroxide (2.5 M) at 80–90°C for 6 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, releasing ethanol and forming the carboxylic acid derivative. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Reaction Time | 6 hours | |
| Base Concentration | 2.5 M NaOH | |
| Yield | 52.7% (0.1654 g from 0.313 g precursor) |
This method’s limitation lies in the need for precise pH control to prevent decarboxylation, a side reaction observed at pH > 12.
Thiourea-Based Thiazole Ring Formation
Adapting the protocol from US Patent 4,391,979, the thiazole core can be constructed by reacting thiourea with 4-chloroacetoacetyl chloride in methylene chloride. The process involves:
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Suspending thiourea in water (125–250 g per mole) at 5–10°C.
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Dropwise addition of 4-chloroacetoacetyl chloride dissolved in methylene chloride (8–25 moles solvent per mole reactant).
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Stirring at 25–30°C for 90 minutes to form (2-aminothiazol-4-yl)-acetic acid hydrochloride.
Critical modifications include maintaining sub-10°C temperatures during initial mixing to suppress dimerization byproducts. Post-reaction, the hydrochloride is neutralized with sodium acetate (pH 6) and hydrolyzed to the free acid using 5% HCl.
Sulfonylation and Functional Group Interconversion
Sulfonation of Aminophenyl Intermediates
The introduction of the sulfonamide group follows protocols from CN104693074A, where 4-aminophenyl derivatives are treated with oleum (65% SO₃). For this compound, sulfonation occurs at 5–35°C over 2 hours, achieving >85% conversion. The reaction’s exothermic nature necessitates controlled addition rates (1–2 mL/min) to avoid thermal degradation.
Acetylation-Nitration Sequential Steps
A hybrid approach from PMC9319503 involves:
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Acetylation of 4-aminoacetanilide with acetic anhydride at 30–60°C to protect the amine.
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Catalytic hydrogenation (Pd/C, 70–100°C) to reduce nitro groups to amines.
This sequence avoids intermediate isolation, improving overall yield to 68%.
Industrial-Scale Optimization
Solvent Selection and Recycling
Comparative studies in THF, toluene, and 2-propanol reveal that aqueous-organic biphasic systems enhance yield by 22% (Table 1). Methylene chloride remains the preferred solvent for thiazole ring formation due to its low polarity, which minimizes hydrolysis.
Table 1: Solvent Impact on Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (hypothetical) | C₁₁H₁₁N₃O₄S₂ | 4-Aminophenyl sulfonamide, acetic acid | Inferred: Antimicrobial, enzyme modulation | Combines sulfonamide bioactivity with thiazole’s metabolic stability |
| 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide | C₁₈H₁₆ClN₃O₃S₂ | 4-Chlorophenyl, methoxyphenyl | Antimicrobial | Chlorine enhances lipophilicity; methoxy improves membrane permeability |
| N-(4-Sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide | C₂₂H₂₁N₅O₃S₃ | Quinazoline-thioxo, sulfamoylphenethyl | Anticancer, enzyme inhibition | Quinazoline moiety enables DNA intercalation; sulfamoyl enhances solubility |
| 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- | C₁₀H₁₀N₂O₃S | 4-Hydroxyphenyl | Antitumor, anti-inflammatory | Hydroxyl group facilitates hydrogen bonding with targets like COX-2 |
Antimicrobial Activity
- Sulfathiazole: A classic sulfonamide-thiazole drug with broad-spectrum antibacterial activity via dihydropteroate synthase inhibition. The 4-aminophenyl group in the target compound may mimic this mechanism but with enhanced selectivity due to the acetic acid side chain .
- 2-(2-(4-Fluorophenylsulfonamido)thiazol-4-yl)-N-(3-chlorophenyl)acetamide: Exhibits stronger Gram-positive activity (MIC: 2 µg/mL) compared to non-fluorinated analogs, highlighting halogenation’s role in potency .
Anticancer Potential
- Bleomycin : A thiazole-containing antineoplastic agent. The acetic acid group in the target compound may enable similar metal ion chelation, promoting DNA cleavage .
- N-(4-Sulfamoylphenethyl)-2-(thiazol-4-yl)acetamide derivatives : Show IC₅₀ values of <10 µM against breast cancer cell lines, linked to quinazoline-thioxo interactions with topoisomerases .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound* | 353.4 | 1.8 | ~5.2 (aqueous buffer) |
| 2-Aminothiazole-4-acetic acid | 172.2 | -0.3 | 22.1 |
| Sulfathiazole | 255.3 | 0.9 | 0.7 |
| 2-(4-Fluorophenylsulfonamido)thiazole analog | 371.8 | 2.1 | 1.4 |
*The target compound’s properties are extrapolated from analogs .
- logP: The 4-aminophenyl sulfonamide group increases hydrophobicity (logP ~1.8) compared to simpler thiazoleacetic acids (e.g., 2-aminothiazole-4-acetic acid, logP -0.3) but remains more water-soluble than sulfathiazole due to the ionizable acetic acid group .
Biological Activity
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C10H10N2O3S
- Molecular Weight : 238.26 g/mol
This compound features a thiazole ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- Case Study : A study evaluated the cytotoxicity of thiazole derivatives against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The results indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 5.0 |
| Compound B | PC12 | 3.5 |
These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of experiments tested various thiazole derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to standard antibiotics .
| Bacterial Strain | Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| E. coli | Compound C | 18 | 32 |
| Staphylococcus aureus | Compound D | 20 | 16 |
These results highlight the potential for developing new antibacterial agents based on this scaffold.
Antioxidant Activity
Thiazole derivatives have also shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Case Study : A study assessed the antioxidant capacity of various thiazole compounds using DPPH radical scavenging assays. The results indicated that some derivatives exhibited significant scavenging activity, comparable to established antioxidants .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound E | 85 |
| Standard Antioxidant | 90 |
This suggests that these compounds may offer protective effects against oxidative damage.
Q & A
Q. How can computational modeling improve the prediction of pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME to predict LogP, bioavailability, and P-glycoprotein substrate potential. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
